molecular formula C14H10ClNO B6376459 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% CAS No. 1261901-16-9

5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95%

Cat. No. B6376459
CAS RN: 1261901-16-9
M. Wt: 243.69 g/mol
InChI Key: SPKANBGYQAFOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-methylphenyl)-3-cyanophenol, also known as 5-CMC, is a phenolic compound with a wide range of applications in scientific research. It is widely used in laboratory experiments due to its unique properties, such as its high solubility in water and its low melting point. 5-CMC is a useful reagent in organic synthesis, and it has been used to synthesize various other compounds. In addition, 5-CMC has been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis to synthesize various other compounds. In addition, 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% has been studied for its potential applications in biochemical and physiological research. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical pathways involved in various diseases. 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% has also been used to study the mechanisms of action of various drugs, as well as to study the effects of various environmental pollutants on the human body.

Mechanism of Action

The exact mechanism of action of 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% is not completely understood. However, it is believed that 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% acts as an agonist at certain receptors in the body, such as the 5-HT1A receptor. It is thought that this agonism leads to the various physiological and biochemical effects that have been observed in studies. In addition, 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% have been studied in a variety of studies. It has been found to have a wide range of effects on the body, including anti-inflammatory, analgesic, anti-depressant, anxiolytic, and anti-cancer effects. It has also been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease. In addition, 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% has been found to have an anti-convulsant effect and to reduce the risk of seizure and epilepsy.

Advantages and Limitations for Lab Experiments

5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% has a number of advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with in a laboratory setting. It also has a low melting point, which makes it easy to handle and store. In addition, 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% is relatively non-toxic and has a low risk of side effects.
However, there are some limitations to using 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% in laboratory experiments. It is not as stable as some other compounds, and it can degrade over time. In addition, it can be difficult to obtain in large quantities, which can limit its use in larger experiments.

Future Directions

There are a number of potential future directions for the use of 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the biochemical pathways involved in various diseases. In addition, 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% could be used to study the mechanisms of action of various drugs, as well as to study the effects of various environmental pollutants on the human body. Furthermore, 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% could be used to study the effects of various compounds on the immune system and to study the effects of various compounds on the development of cancer. Finally, 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% could be used to study the effects of various compounds on the nervous system, as well as to study the effects of various compounds on the development of neurodegenerative diseases.

Synthesis Methods

5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% can be synthesized via a variety of methods. The most common method involves the reaction of 4-chloro-3-methylphenol with cyanide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95% in a quantitative yield. The reaction is typically carried out at a temperature of around 80°C, and the reaction time is usually around 3 hours. Other methods have also been developed for the synthesis of 5-(4-Chloro-3-methylphenyl)-3-cyanophenol, 95%, such as the reaction of 4-chloro-3-methylphenol with sodium nitrite in the presence of a base.

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-4-11(2-3-14(9)15)12-5-10(8-16)6-13(17)7-12/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKANBGYQAFOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684814
Record name 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methylphenyl)-3-cyanophenol

CAS RN

1261901-16-9
Record name 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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